molecular formula C12H7FOS B2433324 3-Fluorophenoxathiine CAS No. 205187-77-5

3-Fluorophenoxathiine

Cat. No.: B2433324
CAS No.: 205187-77-5
M. Wt: 218.25
InChI Key: CUKQYCCSGWUSNV-UHFFFAOYSA-N
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Description

3-Fluorophenoxathiine is an organic compound with the molecular formula C₁₂H₇FOS It is a member of the phenoxathiine family, characterized by the presence of a fluorine atom at the third position of the phenoxathiine ring system

Scientific Research Applications

3-Fluorophenoxathiine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Safety and Hazards

The safety data sheet for 3-Fluorophenoxathiine provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenoxathiine typically involves the fluorination of phenoxathiine. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized derivatives.

    Reduction: This compound can also be reduced using reducing agents to yield reduced forms of phenoxathiine.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxathiine oxides, while reduction can produce phenoxathiine derivatives with reduced functional groups.

Mechanism of Action

The mechanism by which 3-Fluorophenoxathiine exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Phenoxathiine: The parent compound without the fluorine substitution.

    2-Fluorophenoxathiine: A similar compound with the fluorine atom at the second position.

    4-Fluorophenoxathiine: A similar compound with the fluorine atom at the fourth position.

Uniqueness: 3-Fluorophenoxathiine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional specificity can lead to different interaction profiles with molecular targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3-fluorophenoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQYCCSGWUSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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